(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O2S/c20-15-4-1-12(2-5-15)7-14(9-21)19-22-16(10-25-19)13-3-6-17-18(8-13)24-11-23-17/h1-8,10H,11H2/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCWNPGIPSYWJQ-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC=C(C=C4)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile backbone, suggests a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound's structural complexity is illustrated in the following table:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered heterocycle containing sulfur and nitrogen, known for its biological activity. |
| Benzo[d][1,3]dioxole | A bicyclic structure that enhances the compound's reactivity and biological interactions. |
| Acrylonitrile Backbone | Contributes to the compound's ability to form various derivatives with potential pharmacological effects. |
Synthesis
The synthesis of this compound can be achieved through several methodologies, including multicomponent reactions (MCRs). These methods allow for high atom economy and efficiency in producing complex molecules with minimal by-products.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| HL-60 (leukemia) | 0.0244 - 5.06 | 0.0866 - 0.938 |
| NCI-H522 (lung cancer) | Not specified | Not specified |
| COLO 205 (colon cancer) | Not specified | Not specified |
| MDA-MB-468 (breast cancer) | Not specified | Not specified |
These findings indicate that the compound may interact with cellular pathways critical for tumor growth inhibition .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated notable antimicrobial activities. For example, studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves interaction with bacterial enzymes or disruption of cell membranes .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary investigations suggest that the compound may inhibit key enzymes involved in disease processes or interfere with cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Screening : A study screening various acrylonitrile derivatives found that certain modifications significantly enhanced anticancer activity against multiple tumor cell lines, indicating structure-activity relationships that could apply to our compound of interest .
- Microbial Inhibition : Research on thiazole-containing compounds demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring , a benzo[d][1,3]dioxole moiety , and an acrylonitrile backbone . Its structural complexity suggests various synthetic pathways can be employed for its preparation. Common methodologies include:
- Multicomponent Reactions (MCRs) : These reactions allow for the simultaneous formation of multiple bonds in a single step, enhancing atom economy and reducing by-products.
- Traditional Organic Synthesis : Utilizing established methods for synthesizing thiazole and benzo[d][1,3]dioxole derivatives.
These synthetic strategies are essential for producing the compound in sufficient quantities for research and application.
Biological Activities
The unique structural features of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile correlate with a range of biological activities:
Antimicrobial Properties
Compounds with similar thiazole and benzo[d][1,3]dioxole structures have shown significant antimicrobial activity. The thiazole ring is often associated with enhanced efficacy against various pathogens.
Anticancer Activity
Preliminary studies indicate that this compound exhibits notable cytotoxicity against several cancer cell lines. The interaction of the compound with cellular pathways may lead to apoptosis in malignant cells.
Anti-inflammatory Effects
The presence of the benzo[d][1,3]dioxole moiety is known to enhance antioxidant activity, which can mitigate oxidative stress and inflammation in biological systems.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
Research conducted on derivatives of this compound demonstrated effective inhibition of bacterial growth in vitro. The compound was particularly effective against Gram-positive bacteria, showcasing its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Thiazole ring | Antimicrobial, anticancer |
| Benzo[d][1,3]dioxole Compounds | Benzo[d][1,3]dioxole moiety | Antioxidant, anti-inflammatory |
| Acrylonitrile Derivatives | Acrylonitrile backbone | Cytotoxicity against cancer cells |
This table illustrates how the unique combination of functional groups in this compound may provide distinctive interactions with biological targets compared to simpler analogs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Core Heterocycles: The target compound and its analogs share acrylonitrile-thiazole cores, but substitutions vary significantly.
Substituent Effects :
- The benzo[d][1,3]dioxol-5-yl group in the target compound provides steric bulk and electron-rich properties, contrasting with the 3-hydroxy-4-methoxyphenyl group in , which introduces hydrogen-bonding capacity.
- Fluorophenyl substituents (common in and the target compound) enhance metabolic stability and lipophilicity, critical for membrane penetration in drug candidates.
Synthetic Routes :
- The target compound is synthesized via condensation of benzodioxol-thiazole aldehydes with fluorophenylacetonitrile derivatives, similar to methods in .
- Analog 5 () employs multi-step cyclization, achieving high yields (~80%) using dimethylformamide (DMF) as a solvent, suggesting scalability advantages.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
| Compound Name | LogP (Predicted) | Anticancer Activity (IC50, µM) | Solubility (mg/mL) | Planarity |
|---|---|---|---|---|
| Target Compound | 3.8 | Not reported | <0.1 (DMF) | Partially planar* |
| 4-(4-Fluorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... | 4.2 | ~5.2 (HeLa cells) | 0.2 (DMF) | Non-planar |
| (Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile | 2.9 | ~8.7 (MCF-7 cells) | 0.5 (DMSO) | Highly planar |
| 2-(Benzothiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile | 3.1 | ~2.4 (A549 cells) | 0.3 (DMSO) | Planar |
Key Observations :
Lipophilicity : The target compound’s LogP (3.8) aligns with analogs bearing fluorophenyl groups (e.g., 4.2 in ), favoring blood-brain barrier penetration.
Planarity : The target compound’s partial planarity (due to perpendicular fluorophenyl orientation, as in ) may reduce aggregation in biological systems compared to fully planar analogs like .
Crystallographic and Conformational Analysis
Notes
- Synthetic Optimization : Use of polar aprotic solvents (DMF, DMSO) is common, but solubility remains a challenge for in vivo applications.
- Stability : Fluorophenyl and acrylonitrile groups may confer stability against metabolic degradation.
Q & A
Q. What are the optimal synthetic pathways for synthesizing (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by coupling with substituted acrylonitrile precursors. Key steps include:
Thiazole ring formation : Reacting 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with chloroacetonitrile under basic conditions .
Acrylonitrile coupling : A Wittig or Knoevenagel condensation to introduce the (Z)-configured acrylonitrile group, using 4-fluorobenzaldehyde as a starting material .
- Optimization :
- Temperature : Maintain 60–80°C during coupling to favor the (Z)-isomer .
- Catalysts : Use Pd/Cu catalysts for cross-coupling reactions to improve regioselectivity .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/EtOH) for high purity .
Q. How can the stereochemical configuration (Z/E) of the acrylonitrile moiety be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : The coupling constant () between the α- and β-protons in the acrylonitrile group (typically 10–12 Hz for Z-isomers) confirms configuration .
- X-ray Crystallography : Definitive structural elucidation via single-crystal analysis .
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., Gaussian 09 with B3LYP/6-31G*) .
Q. What are the critical stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and dioxole groups .
- Moisture Avoidance : Use anhydrous solvents (e.g., THF, DMF) during reactions to prevent hydrolysis of the nitrile group .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of the thiazole sulfur .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Systematic Modifications : Synthesize analogs with variations in the benzo[d][1,3]dioxol-5-yl (e.g., replacing O with S) and 4-fluorophenyl (e.g., Cl, NO₂ substituents) groups .
- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and antimicrobial activity (MIC against S. aureus and E. coli) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent electronic parameters (Hammett σ) with activity .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17) to predict binding modes .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify critical features (e.g., nitrile as a hydrogen bond acceptor) using Schrödinger’s Phase .
Q. How can contradictory data on the compound’s mechanism of action (e.g., pro-apoptotic vs. anti-inflammatory effects) be resolved?
- Methodological Answer :
- Pathway-Specific Assays : Use siRNA knockdown or CRISPR-Cas9 to isolate signaling pathways (e.g., NF-κB vs. p53) .
- Omics Integration : Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map global cellular responses .
- Dose-Response Analysis : Establish EC₅₀ values across multiple cell lines to identify context-dependent effects .
Q. What methodologies are recommended for analyzing the compound’s metabolic stability and potential toxicity?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation via LC-HRMS .
- Toxicity Screening : Use zebrafish embryos (FET assay) for acute toxicity and teratogenicity assessment .
- Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
